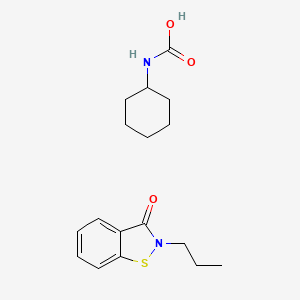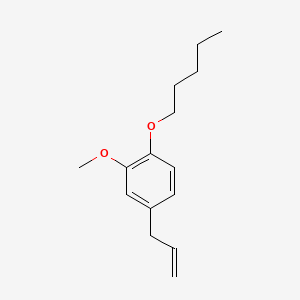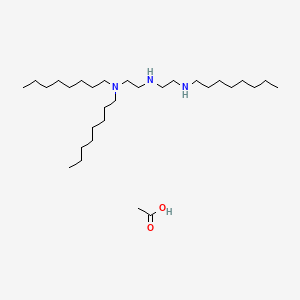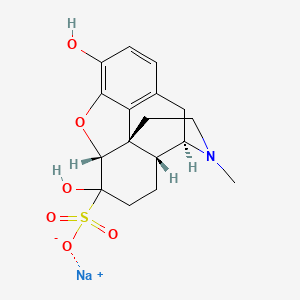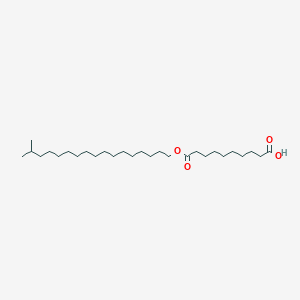
Isostearyl sebacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isostearyl sebacate is an ester compound formed from isostearyl alcohol and sebacic acid. It is widely used in the cosmetic industry due to its excellent emollient properties, providing a smooth and non-greasy feel to formulations. This compound is known for its skin-conditioning benefits and is often found in products such as moisturizers, lipsticks, and foundations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isostearyl sebacate is synthesized through an esterification reaction between isostearyl alcohol and sebacic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water, which is a byproduct of the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and catalyst concentration, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Isostearyl sebacate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of strong acids or bases, breaking the ester bond to yield isostearyl alcohol and sebacic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester compound .
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid, typically under mild heating conditions.
Major Products Formed:
Hydrolysis: Isostearyl alcohol and sebacic acid.
Transesterification: Various ester compounds depending on the alcohol used in the reaction.
Scientific Research Applications
Isostearyl sebacate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound in studies of esterification and transesterification reactions.
- Employed in the synthesis of biodegradable polymers and copolymers .
Biology:
- Investigated for its biocompatibility and potential use in drug delivery systems.
- Studied for its role in enhancing the stability and bioavailability of active pharmaceutical ingredients .
Medicine:
- Explored for its potential in developing biocompatible implants and tissue engineering scaffolds.
- Used in formulations of topical medications to improve skin absorption and efficacy .
Industry:
- Widely used in the cosmetic industry as an emollient and skin-conditioning agent.
- Employed in the formulation of personal care products such as moisturizers, lipsticks, and foundations .
Mechanism of Action
Isostearyl sebacate exerts its effects primarily through its emollient properties. It forms a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. The compound’s hydrophobic nature allows it to create a barrier that prevents water loss from the skin, thereby enhancing skin hydration and smoothness .
Molecular Targets and Pathways:
Skin Barrier Function: Enhances the skin’s natural barrier by forming a protective layer on the surface.
Moisturization: Improves skin hydration by reducing transepidermal water loss.
Comparison with Similar Compounds
Isostearyl Isostearate: Known for its excellent spreadability and non-greasy feel, commonly used in similar cosmetic applications.
Ethylhexyl Isostearate: Offers a lightweight texture and is used in formulations requiring a silky finish.
Uniqueness: Isostearyl sebacate stands out due to its balanced combination of emollient properties and skin-conditioning benefits. It provides a smooth, non-greasy feel while effectively enhancing skin hydration and barrier function, making it a preferred choice in many cosmetic formulations .
Properties
CAS No. |
478273-24-4 |
|---|---|
Molecular Formula |
C28H54O4 |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
10-(16-methylheptadecoxy)-10-oxodecanoic acid |
InChI |
InChI=1S/C28H54O4/c1-26(2)22-18-14-10-8-6-4-3-5-7-9-13-17-21-25-32-28(31)24-20-16-12-11-15-19-23-27(29)30/h26H,3-25H2,1-2H3,(H,29,30) |
InChI Key |
NUHMQHLCUWSBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



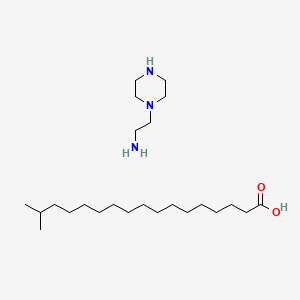
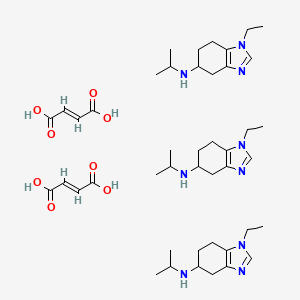
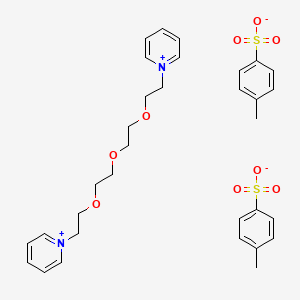
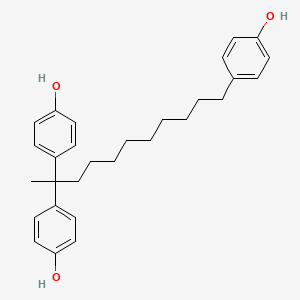

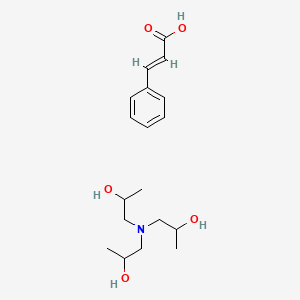
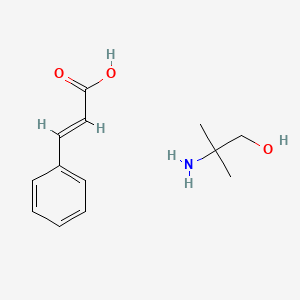

![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
